molecular formula C10H21NO2 B2642932 Methyl 3-(isobutylamino)-2,2-dimethylpropanoate CAS No. 1526987-25-6

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate

Cat. No.: B2642932
CAS No.: 1526987-25-6
M. Wt: 187.283
InChI Key: KPAGVHYXCMTNTH-UHFFFAOYSA-N
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Description

“Methyl 3-(isobutylamino)-2,2-dimethylpropanoate” is an organic compound. It likely contains a methyl ester group (-COOCH3), an isobutylamino group (-NHCH2CH(CH3)2), and a dimethylpropane group (C(CH3)3). These groups are common in a variety of organic compounds and can confer different properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. For example, the ester group might undergo hydrolysis in the presence of an acid or base, and the amine group might participate in various reactions .

Scientific Research Applications

  • Synthesis and Chemical Transformations : This compound is useful in the synthesis of multifunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998). It has also been utilized in the preparation of various heterocyclic systems, indicating its versatility as a reagent in chemical synthesis (Kralj et al., 1997).

  • Material Science and Polymer Chemistry : The compound is involved in the reversible addition-fragmentation chain transfer (RAFT) polymerizations, contributing to the development of temperature-sensitive copolymer libraries. This highlights its role in creating smart materials with potential applications in various fields (Fournier et al., 2007).

  • Pharmacological Research : Although specific details on drug applications are to be excluded, it's worth noting that derivatives of this compound have been studied for their potential pharmacological properties, indicating a broader scope of research beyond basic chemistry (Barrón et al., 1965).

  • Electrochemical Applications : The electrochemical fluorination of derivatives of this compound has been investigated, which is crucial for understanding its behavior in electrochemical processes and potential applications in fluorine chemistry (Abe et al., 1994).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data sheets (SDS) should be consulted when working with this or any chemical .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied as a potential drug. Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis or materials science .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGVHYXCMTNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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